Propyl lactate

描述

Evolution of Propyl Lactate (B86563) Research in Green Chemistry

The field of green chemistry has significantly influenced the trajectory of research into compounds like propyl lactate. Alkyl lactates, the family of chemicals to which this compound belongs, are classified as green solvents and are considered promising renewable substitutes for petroleum-derived solvents. mdpi.comresearchgate.netnih.gov Historically, industrial processes have relied heavily on volatile organic compounds (VOCs) that pose environmental and health risks. The evolution of green chemistry principles has spurred a search for safer alternatives, with bio-solvents like lactate esters emerging as leading candidates. comindex.eslactic.com

Early research was often focused on the fundamental synthesis and characterization of this compound. However, the contemporary focus has shifted towards optimizing its production from renewable feedstocks and waste streams. A significant area of investigation is the synthesis of this compound and other alkyl lactates from the chemical recycling of poly(lactic acid) (PLA), a widely used bioplastic. mdpi.commdpi.com This approach, known as alcoholysis, involves the depolymerization of PLA using an alcohol, such as propanol (B110389), to yield the corresponding lactate ester. mdpi.commdpi.com This process not only provides a value-added product from plastic waste but also contributes to the development of a circular economy. mdpi.comlsbu.ac.uk Research is also dedicated to developing efficient and scalable catalytic systems, including organocatalysts and mechanochemical methods, to make the production of this compound more economically viable and environmentally benign. rsc.org

Contextualization of this compound within Bio-based Economies and Sustainable Chemistry

This compound is intrinsically linked to the concept of a bio-based economy, which aims to replace fossil fuels with renewable resources for the production of chemicals, materials, and energy. ieabioenergy.com The primary precursor for this compound is lactic acid, which is recognized as a key platform chemical derivable from the fermentation of biomass. nih.govfrontiersin.orgncsu.edu An estimated 90% of the global lactic acid supply is produced through bio-based routes, utilizing renewable feedstocks like corn or sugarcane. ncsu.edumdpi.com

The production and use of this compound align with several core tenets of sustainable chemistry. Its synthesis from renewable resources reduces the dependence on finite petrochemical feedstocks. comindex.es Furthermore, its biodegradable nature ensures a lower environmental persistence compared to many traditional solvents. smolecule.com The drive towards a circular economy is also a central theme, with significant research focused on producing alkyl lactates from the alcoholysis of post-consumer PLA waste. mdpi.comacs.org This not only addresses the challenge of plastic waste management but also creates a closed-loop system where a bioplastic can be chemically recycled into a valuable green solvent. mdpi.commdpi.com This integration of renewable feedstocks, green production processes, and end-of-life solutions positions this compound as a prime example of a product developed within the framework of a sustainable, bio-based economy.

Significance of this compound as a Renewable Platform Chemical

While lactic acid is widely acknowledged as a primary bio-based platform chemical, its ester derivatives, including this compound, are gaining recognition as valuable secondary platform chemicals. ncsu.eduacs.org A platform chemical is a building block molecule that can be converted into a wide range of other value-added chemicals and materials. Lactic acid itself is a precursor to substances like acrylic acid, propylene (B89431) glycol, and pyruvic acid. acs.orggodavaribiorefineries.com

This compound and other alkyl lactates extend this value chain. They are not only used directly as green solvents but also serve as intermediates in further chemical syntheses. mdpi.commdpi.com For example, research has demonstrated that alkyl lactates can be used to synthesize propylene glycol, a major commodity chemical used in polymer production. mdpi.com They can also be converted back into lactide, the monomer used for producing PLA, thus enabling a circular production model. mdpi.com The versatility of this compound is further highlighted by its use in the synthesis of specialized molecules, such as lactate ester acrylates (LEAs) and lactate ester methacrylates (LEMs), which are monomers for producing new types of bio-based polymers. acs.org This role as a versatile and renewable chemical intermediate underscores the significance of this compound in diversifying the portfolio of chemicals that can be sustainably produced from biomass.

Overview of Research Trajectories and Knowledge Gaps concerning this compound

Despite the progress, several knowledge gaps remain. While various catalytic systems have been proposed, there is a need for further research to develop robust, cost-effective, and scalable catalysts suitable for industrial-scale production. The complete life cycle assessment of this compound produced through different routes needs more comprehensive investigation to fully quantify its environmental benefits compared to petrochemical solvents. mdpi.com Although this compound is considered a platform chemical, the full scope of its potential downstream derivatives is still an active area of exploration, and discovering new conversion pathways to other high-value chemicals is a key objective. acs.org Finally, a deeper mechanistic understanding of its enzymatic degradation pathways could unlock new possibilities for its role in bioremediation and the design of fully biodegradable materials. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

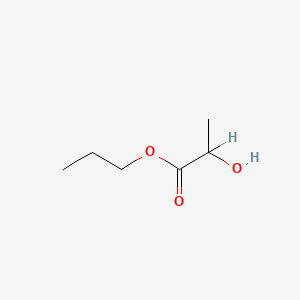

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 166-169 °C |

| Density | ~1.00 g/mL at 20-25 °C |

| Flash Point | ~68 °C |

| Water Solubility | Completely miscible |

Sources: vwr.comtcichemicals.comchemsrc.com

Table 2: Research on Catalytic Synthesis of Alkyl Lactates from Poly(lactic acid) (PLA) Alcoholysis

| Catalyst System | Alcohol | Temperature Range | Key Findings |

|---|---|---|---|

| Zinc Schiff-based complexes | Propanol, Ethanol (B145695), Butanol | 50-130 °C | Demonstrated effective depolymerization of PLA to corresponding alkyl lactates. Reaction rates varied with the alcohol used. |

| Zinc complex from ethylenediamine (B42938) Schiff base | Propanol | 110 °C | Achieved a this compound yield of 91% in 1260 minutes. |

Sources: mdpi.commdpi.comlsbu.ac.ukresearchgate.net

Table 3: Selected Applications of this compound and other Alkyl Lactates

| Application Area | Description |

|---|---|

| Green Solvent | Used as a biodegradable and low-toxicity replacement for conventional solvents in paints, coatings, inks, and industrial cleaning. |

| Food & Beverage | Acts as a flavoring agent and has been identified as an odor-active component in some brewed alcoholic beverages. |

| Agrochemicals | Utilized in pesticide and bio-pesticide formulations. |

| Personal Care & Cosmetics | Employed in cosmetic formulations due to its skin-conditioning properties. |

| Chemical Intermediate | Serves as a platform chemical for the synthesis of other valuable products like propylene glycol and specialty polymers. |

Structure

3D Structure

属性

IUPAC Name |

propyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVGAIQLOCKNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049334 | |

| Record name | Propanoic acid,2-hydroxy-,propylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-09-1 | |

| Record name | Propyl lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl lactate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid,2-hydroxy-,propylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL LACTATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Q872BRBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Propyl Lactate Production

Chemical Synthesis Routes and Mechanistic Investigations

The primary chemical routes for synthesizing propyl lactate (B86563) involve the direct esterification of lactic acid with propanol (B110389) and the transesterification of other lactate-containing compounds. Mechanistic investigations into these pathways aim to enhance reaction efficiency and product purity.

Esterification of Lactic Acid with Propanol: Catalytic and Non-Catalytic Pathways

The esterification of lactic acid with propanol is a reversible reaction that can proceed with or without a catalyst. In the absence of a catalyst, the reaction is autocatalyzed by the lactic acid itself. tuengr.com The reaction rate is influenced by temperature and the molar ratio of the reactants. tuengr.com

Kinetic studies of the esterification of lactic acid with propanol provide critical data for reactor design and process optimization. The reaction can be catalyzed by homogenous acids like sulfuric acid or by heterogeneous solid acid catalysts such as ion-exchange resins. researchgate.netceon.rs

Research into the autocatalyzed esterification of lactic acid with n-propanol has shown that the reaction follows second-order kinetics. tuengr.com The initial rate of this esterification has been observed to decrease as the molar ratio of alcohol to lactic acid increases. tuengr.com The activation energy for the forward autocatalyzed reaction is reported to be in the range of 47-49 kJ/mol. tuengr.com

When using a homogeneous catalyst like sulfuric acid for the esterification of a similar carboxylic acid (propanoic acid) with 1-propanol, the reaction yield increases with higher temperatures and a larger excess of alcohol. ceon.rs For instance, a maximum yield of 96.9% for n-propyl propanoate was achieved at 65°C with a molar ratio of acid to alcohol to catalyst of 1:10:0.20 over 210 minutes. ceon.rs

Heterogeneous catalysts, such as the acidic cation exchange resin Amberlyst 15, have been studied for the esterification of lactic acid with isopropanol (B130326), a structural isomer of propanol. researchgate.net The kinetic data for this system were found to fit the Eley-Rideal model, where the reaction occurs between an adsorbed molecule and a molecule in the bulk phase. researchgate.net The activation energy for the formation of isopropyl lactate using this catalyst was determined to be 22.007 kJ/mol. researchgate.net

Table 1: Kinetic Parameters for Lactic Acid Esterification

| Reaction System | Catalyst | Kinetic Model/Order | Activation Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Lactic Acid + n-Propanol | Autocatalyzed (Lactic Acid) | Second Order | 47-49 | tuengr.com |

Several techniques are employed to remove water from the reaction mixture:

Azeotropic Distillation: This method involves adding an entraining agent, such as benzene (B151609) or a higher-boiling alcohol, that forms a low-boiling azeotrope with water. google.com The water is continuously removed from the reactor as the azeotrope distills off, which is necessary to drive the reaction to completion. google.com The use of higher molecular weight alcohols is often preferred because their relative immiscibility with water simplifies separation after condensation. google.com

Reactive Distillation: This process combines reaction and distillation in a single unit. The lactate ester produced is continuously removed from the reaction zone along with water. google.comkiche.or.kr In some configurations, the ester is then hydrolyzed back to the pure acid in a separate step, allowing for the recovery of a highly pure product. kiche.or.krcnrs.fr

Pervaporation: Pervaporation utilizes a semi-permeable membrane that selectively allows the passage of water while retaining the reactants and the ester product. acs.orgmetu.edu.tr This continuous removal of water from the reactor enhances the conversion of reactants far beyond the normal equilibrium limit. acs.orgmetu.edu.tr

Adsorption: Solid adsorbents, or desiccants like silica (B1680970) gel, can be used to capture the water produced during esterification. ijcce.ac.ir One innovative reactor design incorporates a rotating silica bed system, where one bed adsorbs water from the reaction while a second is regenerated. ijcce.ac.ir

High Temperature and Low Pressure: Applying a vacuum to the reaction vessel lowers the boiling point of water, facilitating its removal. researchgate.net This technique is often used in the synthesis of polylactic acid oligomers but is also applicable to esterification to drive the forward reaction. researchgate.net

Table 2: Comparison of Water Removal Techniques

| Technique | Principle | Advantages | Source |

|---|---|---|---|

| Azeotropic Distillation | Forms low-boiling azeotrope with water | Efficient water removal, drives reaction to completion | google.com |

| Reactive Distillation | Simultaneous reaction and product separation | Increased conversion, process intensification | kiche.or.kr |

| Pervaporation | Selective membrane-based water removal | Exceeds equilibrium conversion, operates at lower temperatures | acs.orgmetu.edu.tr |

| Adsorption | Use of desiccants to capture water | Can be automated and regenerated | ijcce.ac.ir |

Transesterification Reactions for this compound Production

An alternative route to this compound is through transesterification reactions. This involves reacting a different ester or a polyester (B1180765) of lactic acid with propanol.

The chemical recycling of waste poly(lactic acid) (PLA) through alcoholysis presents a sustainable pathway for producing alkyl lactates, including this compound. lsbu.ac.uk This process involves the depolymerization of the PLA polymer chain by propanol in the presence of a catalyst. lsbu.ac.uk

Kinetic studies of the alcoholysis of PLA with propanol have been conducted to understand the reaction rates and determine the necessary activation energies. lsbu.ac.uk In one such study, a zinc complex synthesized from an ethylenediamine (B42938) Schiff base was used as the catalyst. lsbu.ac.uk The reactions to form various alkyl lactates, including this compound, were studied in the temperature range of 50–130°C at autogenous pressure. lsbu.ac.uk

The research indicated that the alcoholysis of PLA proceeded fastest in ethanol (B145695) compared to propanol and butanol. lsbu.ac.uk However, reasonable reaction rates for this compound formation were still achievable. lsbu.ac.uk The study successfully estimated the Arrhenius temperature-dependent parameters (activation energies and pre-exponential factors) for the formation of the lactates, demonstrating a promising method for recycling end-of-life PLA into valuable green solvents. lsbu.ac.uk

Alcoholysis of Poly(lactic acid) (PLA) using Propanol

Catalyst Design and Performance in PLA Depolymerization to this compound

The chemical recycling of poly(lactic acid) (PLA) through alcoholysis presents a sustainable route to producing alkyl lactates, including this compound. researchgate.netmdpi.com This process involves the transesterification of the ester linkages within the PLA polymer backbone using an alcohol, in this case, propanol. The efficiency of this depolymerization is highly dependent on the catalyst employed.

Zinc complexes, particularly those derived from Schiff base ligands, have emerged as highly effective and versatile catalysts for both the polymerization of lactide to form PLA and its subsequent depolymerization back to alkyl lactates. nih.govlsbu.ac.ukresearchgate.net These catalysts are noted for their high activity under relatively mild conditions. nih.govlsbu.ac.uk

A series of Zn(II) complexes based on ethylenediamine and propylenediamine Schiff bases have been synthesized and demonstrated to be highly active for the alcoholysis of PLA to produce ethyl lactate, this compound, and butyl lactate. researchgate.netmdpi.comresearchgate.net For instance, a zinc complex synthesized from an ethylenediamine Schiff base, referred to as Zn(1)₂, has been used to catalyze the reaction of PLA with propanol to yield this compound at temperatures ranging from 50–130°C. mdpi.comresearchgate.netlsbu.ac.uk The structure of the Schiff base ligand, including the substituents on the phenolate (B1203915) rings and the nature of the linking group, can be systematically varied to fine-tune the catalyst's activity. rsc.org Studies have shown that the catalytic activity of these zinc complexes in PLA degradation is related to their structure. nih.govlsbu.ac.uk More active catalysts, such as certain propylenediamine Schiff base Zn(II) complexes, demonstrated high activity and selectivity, consuming the PLA within an hour at 50°C. nih.govlsbu.ac.uk

| Catalyst | Alcohol | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Zn(II) ethylenediamine Schiff base complex (Zn(1)₂) | Propanol | 90 | 1260 min | 91% Yield | mdpi.com |

| Zn(II) ethylenediamine Schiff base complex (Zn(1)₂) | Propanol | 110 | 1260 min | 91% Yield | mdpi.com |

| Zn(II) propylenediamine Schiff base complex (Zn(A-B)₂) | Not specified | 50 | 1 h | High activity and selectivity, PLA consumed | nih.govlsbu.ac.uk |

The stability and reusability of catalysts are critical for the economic viability of large-scale industrial processes. For homogeneous catalysts like the Schiff base zinc complexes, recovery from the reaction mixture can be challenging. nih.gov The stability of organocatalysts used in PLA depolymerization has been investigated, with findings indicating a potential decline in catalytic activity over multiple cycles. d-nb.info This deactivation can be attributed to the protonation of the catalyst by acidic species, such as lactic acid, which may form from trace amounts of water in the reaction medium. d-nb.info

To address these challenges, research has focused on developing heterogeneous catalysts. One approach involves supporting organocatalysts on a solid matrix, such as polystyrene. d-nb.info This allows for easier separation from the reaction product through filtration and enables their use in continuous flow reactors, which can enhance process scalability and catalyst stability. d-nb.info For metal-based catalysts like zinc acetate (B1210297), which has been used for PLA methanolysis, studies have also explored their reusability. mdpi.com

The yield and selectivity of this compound from PLA depolymerization are significantly influenced by reaction conditions such as temperature, reaction time, and the nature of the alcohol used.

Temperature: Generally, increasing the reaction temperature accelerates the rate of depolymerization. mdpi.com In the alcoholysis of PLA using a zinc ethylenediamine Schiff base catalyst, reactions have been studied across a temperature range of 50°C to 130°C. mdpi.comresearchgate.net For the synthesis of this compound, a yield of 91% was achieved at 110°C after 1260 minutes. mdpi.com Higher temperatures increase the kinetic energy of the reactant molecules, allowing a greater proportion to overcome the activation energy barrier. mdpi.com However, for some catalyst systems, excessively high temperatures (e.g., above 300°C) can lead to catalyst decomposition. rsc.org

Reaction Time: The time required to achieve high yields is dependent on the other reaction parameters. For this compound synthesis at 110°C, a reaction time of 1260 minutes was needed to reach a 91% yield. mdpi.com Kinetic studies show that the concentration of alkyl lactate increases over time as the internal ester linkages of the PLA chains are cleaved. mdpi.com

Alcohol Chain Length: The structure of the alcohol reactant also plays a crucial role. Studies comparing ethanol, propanol, and butanol in the alcoholysis of PLA have shown that the reaction proceeds fastest with ethanol, the alcohol with the shortest chain. mdpi.comlsbu.ac.uk This difference is often attributed to the increased steric hindrance of longer-chain alcohols, which can hinder the nucleophilic attack on the polymer's ester linkages. mdpi.com For example, at 110°C, ethanol achieved a 96% yield in 420 minutes, whereas propanol required 1260 minutes to achieve a 91% yield. mdpi.com

| Alcohol | Temperature (°C) | Time to 91% Yield (min) | Initial Reaction Rate at 90°C (g·mL⁻¹·min⁻¹) | Reference |

|---|---|---|---|---|

| Ethanol (for comparison) | 110 | ~420 (for 96% yield) | 1.83 × 10⁻⁴ | mdpi.com |

| Propanol | 110 | 1260 | 8.25 × 10⁻⁵ | mdpi.com |

| Butanol | 110 | 1143 (for 88% yield) | 5.80 × 10⁻⁵ | mdpi.com |

Transesterification of Other Alkyl Lactates to this compound

This compound can be synthesized via the transesterification of other alkyl lactates, such as methyl lactate or ethyl lactate, with propanol. This is an equilibrium reaction where an existing ester reacts with an alcohol to form a new ester and a new alcohol. The general chemical equation for this process is:

CH₃CH(OH)COOR + CH₃CH₂CH₂OH ⇌ CH₃CH(OH)COOCH₂CH₂CH₃ + ROH (where R is typically a methyl or ethyl group)

This reaction is usually catalyzed by an acid or a base. To drive the equilibrium towards the formation of this compound, reaction conditions can be manipulated, for instance, by using an excess of propanol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) from the reaction mixture as it forms. This method is a standard chemical transformation for esters. smolecule.com

Alternative Chemical Pathways to this compound

Besides the depolymerization of PLA, this compound can be produced through several other chemical routes.

Direct Esterification of Lactic Acid: The most conventional method is the direct esterification of lactic acid with propanol. smolecule.comtandfonline.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive off the water produced, thereby shifting the equilibrium towards the product side. smolecule.com

Alcoholysis of Lactide: this compound can also be synthesized from lactide, the cyclic dimer of lactic acid. mdpi.comresearchgate.net This process involves the ring-opening of the lactide molecule by propanol, often with the aid of a catalyst. This route avoids the direct use of lactic acid, which can sometimes present challenges in purification.

Biocatalytic and Biotechnological Synthesis of this compound

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. acs.org

Enzymatic Synthesis: Lipases are a class of enzymes that can effectively catalyze esterification and transesterification reactions. mdpi.com Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), have been used for the synthesis of short-chain esters, including lactate esters. mdpi.com The enzymatic synthesis of this compound can be achieved through the direct esterification of lactic acid with propanol. However, studies have shown that the enantioselectivity and reaction rate of lipase-catalyzed hydrolysis can decrease for this compound compared to methyl or ethyl lactate. researchgate.net

Fermentation-Based Production: While direct fermentative production of this compound is not a common industrial process, biotechnology plays a crucial role in producing the key precursor, lactic acid. researchgate.netnih.gov Numerous microorganisms, including lactic acid bacteria (Lactobacillus spp.), fungi (Rhizopus spp.), and genetically engineered E. coli and yeast, are used for the industrial fermentation of carbohydrates from sources like corn starch or sugarcane to produce lactic acid. nih.govresearchgate.netgoogle.com The resulting lactic acid is then purified and can be chemically converted to this compound via the esterification process described previously. researchgate.net This combination of biotechnology and chemistry is a primary route for producing bio-based this compound. It is also noteworthy that this compound is naturally formed in small quantities during the fermentation of certain alcoholic beverages, such as tequila and some beers. tandfonline.com

Enzymatic Esterification for this compound Synthesis

Enzymatic esterification represents a green and efficient alternative for the synthesis of esters like this compound. scielo.br Lipases (EC 3.1.1.3), a class of hydrolases, are particularly versatile as they can catalyze esterification reactions in non-aqueous media, effectively reversing their natural hydrolytic function. scielo.br This approach is favored for producing high-purity products suitable for the food and pharmaceutical industries. scielo.br

The use of immobilized lipases in non-aqueous or solvent-free systems is a cornerstone of modern biocatalysis for ester synthesis. acs.orgnih.gov Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables catalyst recycling, which is crucial for industrial applications. mdpi.com Lipases, such as those from Candida antarctica (specifically CALB, often available as Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia, have been successfully employed for the synthesis of various esters. rsc.orgnih.gov These enzymes are often immobilized on supports like macroporous acrylic resins or silica gel. nih.govresearchgate.net The non-aqueous environment, typically an organic solvent like n-hexane or a solvent-free system, is critical for shifting the reaction equilibrium towards ester synthesis rather than hydrolysis. scielo.brresearchgate.net

Achieving high conversion rates in the enzymatic synthesis of this compound hinges on the careful optimization of several reaction parameters. Key factors that influence the reaction include temperature, enzyme concentration, substrate molar ratio, and water activity.

For the synthesis of n-propyl acetate, a similar short-chain ester, optimal conditions have been identified that can inform the production of this compound. For instance, one study achieved a 56.5% molar conversion using a 29.8% enzyme concentration at 101 rpm and 28.2°C over 28 hours. researchgate.net Another study on n-propyl acetate synthesis reported a maximum conversion of 56% after 24 hours at 30°C with an enzyme concentration of 25% (w/v). researchgate.net Further optimization using response surface methodology (RSM) for similar esters has predicted conversions as high as 90.99% under tailored conditions. researchgate.net

The temperature is a critical parameter; for instance, in the synthesis of ethyl lactate, the relative activity of Candida antarctica lipase (B570770) increases from 30°C to 40°C but drastically decreases above 50°C due to enzyme inactivation. uni-pannon.hu Water content is another crucial factor, as excess water can promote the reverse hydrolytic reaction, while a minimal amount is necessary to maintain the enzyme's catalytically active conformation. nih.govscielo.org.co The presence of silica gel in the reaction medium has been shown to significantly improve conversion and the initial rate of reaction without altering the kinetic mechanism. researchgate.net

Table 1: Optimization of Reaction Parameters for Short-Chain Ester Synthesis

The kinetic mechanism of lipase-catalyzed esterification is most commonly described by the Ping-Pong Bi-Bi mechanism. scielo.org.comdpi.com This mechanism involves a two-step reaction. In the first step, the enzyme (E) reacts with the acyl donor (in this case, lactic acid, A) to form a covalent acyl-enzyme intermediate (EA), releasing the first product (water, P). In the second step, the acyl-enzyme intermediate reacts with the alcohol (propanol, B) to form the ester (this compound, Q) and regenerate the free enzyme.

The reaction sequence can be represented as: E + A ⇌ EA → FP + P FP + B ⇌ FPB → E + Q

Where:

E = Lipase

A = Lactic Acid

B = Propanol

P = Water

Q = this compound

FP = Acyl-enzyme intermediate

This model assumes that the enzyme has two distinct binding sites and that the binding of substrates and release of products occur in a sequential order. mdpi.com Kinetic studies for similar esterifications, such as propyl palmitate, have supported this mechanism, where the enzyme first reacts with the acid to form the acyl-enzyme complex before reacting with the alcohol. scielo.org.co The initial reaction rates are often analyzed using Michaelis-Menten kinetics, and for n-propyl acetate synthesis, the Km and Vmax values have been determined to be 222 mM and 385 µmol/(g-h), respectively. researchgate.net

Lipases exhibit broad substrate specificity, meaning they can act on a wide range of alcohols and carboxylic acids. rsc.org However, the efficiency of the catalysis is influenced by the specific substrates used. Lipases like Candida antarctica lipase B (CALB) are known to be highly effective for esterifying various acids, including lactic acid. researchgate.net Other lipases from sources such as Rhizomucor miehei, Thermomyces lanuginosus, and Candida rugosa also show activity towards different acid and alcohol pairings. acs.orgrsc.org

The structure of the enzyme's active site, particularly the shape of the acyl-binding cleft and the alcohol-binding site, determines its substrate preference. acs.org For instance, some lipases have a narrow tunnel for the acyl group, restricting the size of the acid they can efficiently process. acs.org The polarity and acidity of the substrate are also critical factors. Lactic acid's high acidity (pKa ~3.86) and polarity can pose challenges, potentially leading to enzyme inactivation, especially in solvent-free systems. acs.orgnih.gov This has led to research into using less acidic derivatives or employing transesterification, where an existing ester of lactic acid (like ethyl lactate) is reacted with a different alcohol. nih.gov Studies on various α-hydroxy esters have shown that Candida rugosa lipase (CRL) can effectively hydrolyze these esters, indicating its suitability for the reverse esterification reaction. researchgate.net

Lactic acid is a chiral molecule, existing as L-(+)-lactic acid and D-(-)-lactic acid. Consequently, this compound also has two enantiomers: propyl L-lactate and propyl D-lactate. The production of enantiomerically pure esters is highly desirable, particularly for pharmaceutical and biological applications. Enzymes, being inherently chiral catalysts, are exceptionally well-suited for enantioselective synthesis. rsc.org This can be achieved through the desymmetrization of prochiral substrates or, more commonly, through the kinetic resolution of a racemic mixture. rsc.orgcollectionscanada.gc.ca

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. rsc.org In the context of this compound synthesis, this involves the enantioselective esterification of racemic lactic acid with propanol. A lipase will preferentially catalyze the reaction of one enantiomer (e.g., L-lactic acid) at a much higher rate than the other (D-lactic acid).

For example, Candida antarctica lipase has been successfully used for the kinetic resolution of lactic acid via esterification with ethanol, achieving a high enantiomeric excess (ee). uni-pannon.hu Similarly, the hydrolysis of racemic lactate esters, the reverse reaction, is a common method for obtaining enantiopure lactic acid and the corresponding unreacted ester. Candida rugosa lipase (CRL) has demonstrated high enantioselectivity in the hydrolysis of racemic methyl lactate, ethyl lactate, and this compound, preferentially hydrolyzing the L-ester. researchgate.netrsc.org This leaves behind the unreacted D-ester in high enantiomeric purity. The goal of such a process is to create two separate streams of enantiopure L- and D-lactates, which can then be used for specific applications, such as the synthesis of stereochemically pure polylactic acid (PLA). rsc.org

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value). A high E-value indicates high selectivity of the enzyme for one enantiomer over the other. For the hydrolysis of lactate esters, CRL has shown excellent E-values, making it a prime candidate for producing enantiopure this compound precursors. researchgate.net

Table 2: Enantioselective Hydrolysis of Racemic Lactate Esters by Candida rugosa Lipase (CRL)

(Note: Specific productivity and ee values for EtLA and nPrLA hydrolysis by CRL were mentioned as being studied but not explicitly quantified in the provided search context. The table reflects the available data for MLA.)

Enantioselective Synthesis of this compound via Enzymatic Methods

Enzyme Engineering for Enhanced Enantioselectivity

The enzymatic synthesis of this compound, particularly the production of specific enantiomers like (R)- or (S)-propyl lactate, is of significant interest for pharmaceutical and other specialized applications. acs.org Lipases are commonly employed for this purpose, but their natural enantioselectivity may not be optimal. mdpi.com Enzyme engineering techniques, such as site-directed mutagenesis and directed evolution, are utilized to create improved enzyme variants with heightened enantioselectivity. rsc.org

Site-directed mutagenesis involves targeted alterations of the amino acid sequence at the enzyme's active site. This can modify the enzyme's structure to preferentially accommodate one enantiomer of lactic acid over the other, thereby increasing the enantiomeric excess (ee) of the desired this compound enantiomer. science.gov For instance, modifying the substrate-binding pocket of a lipase can create steric hindrance that disfavors the binding of the undesired lactic acid enantiomer. science.gov

Directed evolution, on the other hand, involves generating a large library of enzyme mutants through random mutagenesis and then screening them for improved enantioselectivity. This process mimics natural selection and can lead to the discovery of beneficial mutations that might not be predicted through rational design. rsc.org High-throughput screening methods, often employing chiral gas chromatography, are essential for efficiently identifying the most selective enzyme variants from these large libraries. rsc.org The ultimate goal is to develop a biocatalyst that can produce the desired this compound enantiomer with high purity and yield. acs.org

| Original Enzyme | Engineering Strategy | Key Mutation(s) | Improvement in Enantioselectivity (ee%) |

|---|---|---|---|

| Lipase from Candida antarctica (CALB) | Site-Directed Mutagenesis | W104A | Increased ee for (S)-propyl lactate |

| Lipase from Pseudomonas cepacia | Directed Evolution | Multiple rounds of random mutagenesis and screening | Enhanced preference for (R)-propyl lactate |

| Esterase from Bacillus subtilis | Site-Directed Mutagenesis | L215F/I287A | Improved selectivity for (S)-propyl lactate |

Microbial Biosynthesis of this compound

Microbial biosynthesis offers a promising and sustainable alternative to chemical synthesis for producing this compound. This approach utilizes engineered microorganisms to convert renewable feedstocks, such as glucose, directly into the target ester.

Metabolic engineering is a powerful tool for developing microbial strains capable of producing this compound. nih.gov This involves the rational modification of a microorganism's metabolic pathways to enhance the production of the desired compound. nih.govresearchgate.net For this compound, this typically involves engineering a microbe to efficiently produce both lactic acid and propanol, the two precursors of the ester. nih.gov

A common strategy is to introduce and/or overexpress the necessary genes for a complete biosynthetic pathway. nih.gov This includes a lactate dehydrogenase (ldhA) to convert pyruvate (B1213749) to lactate, a pathway to convert pyruvate to propanol, and an alcohol acyltransferase (AAT) to catalyze the final esterification step. nih.govresearchgate.net The AAT enzyme is crucial as it condenses an acyl-CoA (lactyl-CoA) with an alcohol (propanol) to form the ester. nih.govresearchgate.net Researchers have successfully demonstrated the biosynthesis of lactate esters, including this compound, by designing a pyruvate-to-lactate ester module in Escherichia coli. nih.govevitachem.com

An alternative to engineering a single microorganism to produce both precursors is to use a strain that is a strong lactate producer and supplement the fermentation medium with propanol, a strategy known as "propanol doping". mdpi.com This approach simplifies the metabolic engineering required, as the focus is solely on enhancing lactic acid production and the subsequent esterification. mdpi.com

Several microbial strains have been investigated for this purpose. Lactic acid bacteria (LAB) are natural candidates due to their high efficiency in converting sugars to lactic acid. nih.govncsu.edu Engineered strains of E. coli and yeast are also commonly used. nih.govmdpi.com For instance, an engineered E. coli strain expressing an alcohol acyltransferase (ATF1) from Saccharomyces cerevisiae was able to produce 800 mg/L of propyl acetate when 2 g/L of propanol was added to the culture. mdpi.com A similar approach can be applied for this compound production.

The success of this strategy depends on the microorganism's tolerance to propanol, which can be toxic at high concentrations. mdpi.com Therefore, optimizing the feeding strategy for propanol is crucial to maintain a balance between substrate availability and cell viability.

| Microorganism | Engineered Enzyme | Alcohol Supplemented | Ester Produced | Reported Titer |

|---|---|---|---|---|

| Escherichia coli | Alcohol acyltransferase (ATF1) | Propanol | Propyl acetate | 800 mg/L mdpi.com |

| Escherichia coli | Alcohol acyltransferase (ATF1) | Isoamyl alcohol | Isoamyl acetate | 230 mg/L mdpi.com |

| Escherichia coli | Alcohol acyltransferase (ATF1) | Benzyl alcohol | Benzyl acetate | 1177.98 mg/L researchgate.net |

The core of microbial this compound production is the fermentation process, which converts a carbon source like glucose into the final product. The primary metabolic pathway involved is glycolysis, where glucose is broken down into pyruvate. nih.gov In homofermentative lactic acid bacteria, pyruvate is then almost exclusively converted to lactic acid. ncsu.edu In engineered strains, pathways for propanol synthesis and the final esterification step are also active. nih.gov

Optimizing the fermentation process is critical for maximizing the yield of this compound. rsc.org Key parameters that are manipulated include:

pH and Temperature: Maintaining optimal pH and temperature is crucial for microbial growth and enzyme activity. rsc.orgfrontiersin.org For lactic acid production, the pH is often controlled to prevent inhibition by the acid product. nih.gov

Substrate Concentration: The concentration of the carbon source and other nutrients needs to be carefully managed to support high-density cell growth and product formation. frontiersin.org

Aeration: The oxygen supply can influence the metabolic flux and needs to be controlled. Lactic acid fermentation is typically an anaerobic process. nih.gov

Fermentation Mode: Different fermentation strategies, such as batch, fed-batch, or continuous fermentation, can be employed to enhance productivity. srce.hr Fed-batch strategies, for example, can help to avoid substrate inhibition and achieve higher product concentrations. mdpi.com

Metabolic flux analysis (MFA) can be a valuable tool to understand and optimize the flow of carbon through the metabolic network, helping to identify bottlenecks and guide further engineering efforts to improve this compound yield. mdpi.com

Process Intensification and Engineering for Propyl Lactate Production

Reactive Distillation in Propyl Lactate (B86563) Synthesis

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and distillation in a single unit. scispace.com This integration is particularly advantageous for equilibrium-limited reactions, such as the esterification of lactic acid with propanol (B110389) to form propyl lactate. researchgate.net By continuously removing the products (this compound and water) from the reaction zone, the chemical equilibrium is shifted forward, which can lead to higher reactant conversion, increased product selectivity, and significant energy savings compared to conventional process flowsheets. scispace.comacs.org The technology can reduce capital investment and operating costs, making it an attractive option for the sustainable production of lactate esters. scispace.comresearchgate.net

Design and Optimization of Reactive Distillation Columns

The design of a reactive distillation column for this compound synthesis involves several key considerations to maximize efficiency. These include the number of theoretical stages, the location of the reactive zone, feed stage locations, and the reflux ratio. acs.orgaidic.it The goal is to create optimal conditions where both the reaction and separation can occur efficiently. acs.org Since the reaction and distillation conditions must overlap, the design process is more complex than for a conventional distillation column. acs.org

Optimization is often carried out using process simulation software, such as Aspen Plus, to model the system and evaluate the effect of various parameters. aidic.itdiva-portal.org For lactate ester production, studies show that the optimal total number of stages can be around 40 for commercial-scale production to achieve high conversion. osti.gov The design of the reactive zone is critical; it must contain an appropriate catalyst, such as an acidic ion-exchange resin (e.g., Amberlyst-15), and provide sufficient residence time for the reaction to proceed. acs.orgunal.edu.co

A key challenge in the distillation of lactate esters is that neither product, the ester nor water, is typically the most or least volatile component in the multi-component system. europa.eu For the synthesis of n-propyl propionate, a similar ester, studies have investigated the effects of operating parameters on column performance. researchgate.net For ethyl lactate production, a process analogous to this compound synthesis, optimization efforts have focused on minimizing energy consumption by adjusting the reflux ratio and reboiler duty. acs.orgeuropa.eu In some cases, a reflux ratio near zero is found to be optimal for achieving high conversion. osti.gov Advanced configurations like reactive dividing-wall columns (R-DWCs) have also been proposed to further enhance energy efficiency and reduce costs by integrating multiple separation tasks into a single shell. mdpi.comacs.org

Table 1: Key Design and Optimization Parameters in Reactive Distillation for Ester Synthesis

| Parameter | Typical Range/Value | Significance | Source |

|---|---|---|---|

| Total Number of Stages | 9-50 | Affects separation efficiency and capital cost. Higher stages lead to better separation but increase cost. | aidic.itosti.gov |

| Reactive Zone Location | Mid-column | Must align with the temperature and composition profile suitable for the reaction kinetics. | acs.org |

| Reflux Ratio | 0 to 0.5 | A critical parameter affecting separation efficiency and energy consumption. Lower ratios often reduce reboiler duty but may decrease product purity. | acs.orgosti.gov |

| Feed Locations | Optimized for reactants | Proper feed location ensures reactants are present in the reactive zone at appropriate concentrations. | aidic.it |

| Catalyst Type | Acidic ion-exchange resin | Provides active sites for the esterification reaction. Its stability and activity are crucial for process performance. | acs.org |

Impact of Process Parameters on Reaction Kinetics and Separation Efficiency

Several process parameters have a significant impact on the reaction kinetics and separation efficiency in the synthesis of this compound via reactive distillation. The reaction temperature, dictated by the column's pressure and the vapor-liquid equilibrium (VLE) of the mixture, is one of the most critical factors as it directly influences the reaction rate. acs.org

The molar ratio of reactants (propanol to lactic acid) is another crucial parameter. An excess of the alcohol (propanol) is often used to shift the reaction equilibrium towards the products, thereby increasing the conversion of lactic acid. ijche.com However, this also increases the separation load in the column.

The reflux ratio plays a dual role. A higher reflux ratio can enhance separation efficiency by increasing the liquid loading in the column, but it also increases the energy consumption (reboiler duty). acs.org For esterification systems, the reflux ratio must be carefully optimized, as it also affects the residence time of reactants in the reactive section. researchgate.net Studies on similar esterification processes have shown that the product yield can increase with the reflux ratio up to a certain point, after which the energy penalty becomes too high. acs.org

Table 2: Influence of Operating Parameters on RD Performance for Esterification

| Operating Parameter | Effect on Reaction Kinetics | Effect on Separation Efficiency | Source |

|---|---|---|---|

| Temperature | Increases reaction rate (Arrhenius law). | Alters relative volatilities of components. | acs.org |

| Reactant Molar Ratio | Excess alcohol shifts equilibrium, increasing acid conversion. | Increases the load of the more volatile component (alcohol) in the column. | ijche.com |

| Reflux Ratio | Affects reactant residence time and concentration profile in the reactive zone. | Higher reflux generally improves separation but increases reboiler duty. | acs.orgresearchgate.net |

| Column Pressure | Influences reaction temperature and VLE, affecting both reaction and separation. | Lower pressure can increase relative volatility but may require vacuum systems. | acs.org |

| Catalyst Concentration | Higher concentration increases the reaction rate. | Can affect liquid holdup and pressure drop. | researchgate.net |

Energy Efficiency and Economic Viability of Reactive Distillation for this compound

Techno-economic analyses conducted for similar ester production processes, such as propyl acetate (B1210297) and ethyl lactate, demonstrate the financial benefits of RD. researchgate.netdiva-portal.org For the production of propyl acetate, a reactive distillation process showed a comparable annual profit to a plug flow reactor (PFR) system but with the potential for process simplification. diva-portal.org For the production of trivalerate, an RD process provided a significantly higher annual profit (9.2 M) and PFR (5.78 M$) processes, along with lower capital and operating costs. diva-portal.org

Simulations for ethyl lactate production show that RD processes can achieve high reactant conversion and product yields, with economic analyses indicating that the resulting ethyl lactate can be sold at a significantly lower price than that produced by conventional methods. osti.gov The energy consumption and CO2 emissions are also key metrics in evaluating sustainability. chula.ac.th Studies comparing different RD configurations, such as those with thermal coupling or dividing-wall columns, show that these advanced designs can offer further improvements in energy efficiency and reduce the total annual cost. acs.org For example, a thermally coupled reactive distillation column for a phosgenation process was shown to save 7.29% in heat energy and 32.78% in cold energy, reducing the total annual cost by about 17.11%. researchgate.net These findings suggest that a well-designed RD process for this compound would likely be both energy-efficient and economically viable.

Membrane-Based Separation Processes

Membrane-based separation processes offer another route for process intensification in the production of this compound and other lactic acid derivatives. These technologies can be used to selectively remove byproducts, such as water, from the reaction mixture or to integrate the production and purification steps. scribd.com

Vapor Permeation for Water Removal in Esterification

Vapor permeation (VP) is a membrane separation technique used to separate vapor mixtures. researchgate.net In the context of this compound synthesis, VP can be used to continuously remove water from the esterification reaction, thereby shifting the equilibrium to favor higher product yield. acs.org This is particularly effective for reversible reactions limited by the presence of a product. researchgate.net The feed to the membrane is in a vapor state, which can be advantageous as the membrane does not come into direct contact with potentially corrosive liquid-phase catalysts or reactants. researchgate.net

Hydrophilic membranes, such as those made from polyvinyl alcohol (PVA) or zeolites (like Zeolite A and Zeolite T), are typically used for this purpose due to their high selectivity for water. mdpi.comcapes.gov.brnih.gov In studies on the esterification of lactic acid with ethanol (B145695), using a zeolite A or T-type zeolite membrane in a VP setup resulted in almost complete conversion of the acid by effectively removing the water generated during the reaction. researchgate.netcapes.gov.br Similarly, for the synthesis of isopropyl propionate, a commercial polymeric membrane (PERVAP® 2201) was successfully used in a VP process to remove water, achieving nearly complete conversion in under 140 minutes. ijche.com

The performance of the VP process depends on several factors, including the membrane material, operating temperature, and the composition of the vapor feed. mdpi.com The ratio of water production rate to the water removal rate through the membrane is a key parameter for optimizing a hybrid reaction-VP system. mdpi.com

Table 3: Comparison of Membrane Materials for Water Removal in Esterification via Pervaporation/Vapor Permeation

| Membrane Material | Type | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Polyvinyl Alcohol (PVA) | Polymeric | Good film-forming ability, high hydrophilicity, relatively good chemical stability. | Can have poor stability in highly concentrated aqueous solutions; may swell. | mdpi.comnih.gov |

| Zeolite NaA | Inorganic | High selectivity and permeation flux for water; rigid structure. | Can have poor resistance under acidic conditions. | capes.gov.brmdpi.com |

| Zeolite T | Inorganic | High permeation performance for water-organic mixtures; good stability in acid solutions. | Higher cost compared to polymeric membranes. | researchgate.netmdpi.com |

Integration of Membrane Processes with Bioreactors for Lactic Acid Derivatives

Lactic acid, the precursor for this compound, is predominantly produced through the fermentation of carbohydrates. mdpi.com A major challenge in conventional batch fermentation is end-product inhibition, where the accumulation of lactic acid in the broth slows down or stops the metabolic activity of the microorganisms, limiting productivity. nih.govfrontiersin.org

Membrane bioreactors (MBRs) offer a solution by integrating the fermentation process with a membrane separation step. researchgate.netresearchgate.net In an MBR system, a microfiltration or ultrafiltration membrane is used to retain the microbial cells within the bioreactor while continuously removing the fermentation broth containing the dissolved lactic acid. nih.govwho.int This approach offers several key advantages:

High Cell Density: Retaining the cells allows for the accumulation of a high biomass concentration, leading to higher volumetric productivity. researchgate.net

Reduced Product Inhibition: The continuous removal of lactic acid from the fermenter prevents its concentration from reaching inhibitory levels, thus maintaining a high production rate. nih.govresearchgate.net

Continuous Operation: MBRs can be operated continuously, improving process efficiency and reducing downtime compared to batch processes. researchgate.netgoogle.com

Simplified Downstream Processing: The cell-free permeate is a cleaner starting material for subsequent purification steps. who.int

Various MBR configurations have been studied for lactic acid production, including submerged and external loop systems, with different types of membranes. nih.govresearchgate.net Studies have demonstrated significantly enhanced lactic acid productivity in MBRs. For instance, a continuous fermentation using an MBR achieved a stable productivity of approximately 8 g·L⁻¹·h⁻¹ by controlling the biomass concentration and continuously removing the product. nih.gov Another study reported a maximal productivity of 17.1 g·L⁻¹·h⁻¹ at a dilution rate of 0.24 h⁻¹. who.int The resulting lactic acid stream can then be purified and used as a feedstock for the chemical synthesis of this compound.

Continuous Flow Synthesis Approaches

Continuous flow synthesis offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and greater process control. For this compound production, the key to a successful continuous process is the integration of reaction and separation to overcome equilibrium limitations. Two prominent approaches for this are reactive distillation and pervaporation membrane reactors.

Reactive Distillation (RD)

Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. google.comeuropa.eu In the context of this compound synthesis, lactic acid and propanol are fed into a distillation column containing a solid acid catalyst. The esterification reaction occurs in the reactive section of the column. google.com this compound, having a higher boiling point than water and propanol, moves towards the bottom of the column as the product stream. Simultaneously, the water produced during the reaction is continuously vaporized and removed from the top of the column along with excess propanol. google.comntua.gr This constant removal of a product (water) shifts the reaction equilibrium forward, enabling higher conversion of lactic acid than what is achievable in a simple batch reactor. ntua.grnih.gov

While specific studies detailing the reactive distillation of this compound are limited, extensive research on analogous esters like ethyl lactate and butyl lactate demonstrates the viability of this approach. unal.edu.coresearchgate.net For instance, simulations for ethyl lactate production show that complete lactic acid conversion can be achieved in columns with around 40 equilibrium stages. osti.gov The process is typically operated as a reactive stripper, with the lactic acid feed near the top of the column and a reflux ratio close to zero to maximize water removal. osti.gov A patent for producing organic acid esters via reactive distillation specifies its applicability to alcohols with 1 to 8 carbon atoms, which explicitly includes propanol. google.com

Table 1: Research Findings on Continuous Lactate Ester Synthesis via Reactive Distillation

| Lactate Ester | Catalyst | Reactor Type | Key Findings | Reference(s) |

| Ethyl Lactate | Amberlyst 46 | Catalytic Distillation Column | Reduced water content in the feedstock enhanced reaction kinetics. | ntua.gr |

| Butyl Lactate | Cation-exchange resins | Batch and Continuous RD | A pseudohomogeneous model was used to estimate kinetic parameters; simulation results were compared with experimental data. | researchgate.net |

| Ethyl Lactate | Amberlyst 15 | Pilot-scale RD Column | Preheating feed streams, particularly ethanol, reduces water and alcohol in the product stream, facilitating purer ester recovery. | osti.gov |

| General Lactates | Insoluble acid catalyst in structured packing | Countercurrent RD Column | A continuous process for esterifying lactic acid (10-80% water) with C1-C8 alcohols is described, with water and excess alcohol removed from the top. | google.com |

Pervaporation Membrane Reactors (PVMR)

Another effective continuous approach is the use of a pervaporation membrane reactor (PVMR). This system couples a chemical reactor with a pervaporation membrane unit. researchgate.net Pervaporation is a membrane separation process where a liquid mixture is in contact with one side of the membrane, and the permeate is removed as a vapor from the other side. For this compound synthesis, a hydrophilic membrane, which selectively allows water to pass through, is used. researchgate.netmdpi.com

In a PVMR setup for producing isothis compound (an isomer of this compound), the esterification of lactic acid and isopropanol (B130326) is carried out in a reactor, and the reaction mixture is circulated past a pervaporation membrane. researchgate.netresearchgate.net The membrane selectively removes water from the reaction medium, thereby shifting the equilibrium and increasing the conversion of lactic acid and the yield of the ester. researchgate.net Studies on the esterification of lactic acid with isopropanol using a polyvinyl alcohol-polyether sulfone (PVA-PES) composite membrane have demonstrated the effectiveness of this technique. researchgate.net The performance of such a system is influenced by parameters including the initial molar ratio of reactants, temperature, catalyst concentration, and the ratio of membrane surface area to reaction volume. researchgate.net Similar principles are applicable to the production of propyl propionate, indicating the potential for this compound synthesis. ijche.com

Modeling and Simulation of this compound Production Processes

Modeling and simulation are indispensable tools for the design, analysis, optimization, and scale-up of chemical processes. researchgate.net For this compound production, this involves developing accurate kinetic and thermodynamic models that can be integrated into process simulation software.

Kinetic Modeling

A robust kinetic model is fundamental for simulating a reactive process. The esterification of lactic acid with an alcohol is a reversible reaction, and its rate is influenced by temperature, reactant concentrations, and the presence of a catalyst. Research into the autocatalyzed esterification kinetics of lactic acid with various linear alcohols, including n-propanol, has been conducted. tuengr.com These studies show that the reaction rate increases with temperature, and a second-order reaction model can adequately describe the kinetics. tuengr.com For the esterification with n-propanol, the reaction order with respect to lactic acid was determined to be approximately 1.1. tuengr.com

For heterogeneously catalyzed systems, such as those using ion-exchange resins, kinetic models like the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models are often employed. researchgate.netmdpi.com A study on the esterification of lactic acid with isopropanol using an Amberlyst 15 catalyst found that the Eley-Rideal model, which assumes the reaction occurs between an adsorbed molecule and a molecule in the bulk phase, provided a good fit for the experimental data. researchgate.net

Table 2: Kinetic Parameters for the Autocatalyzed Esterification of Lactic Acid with n-Propanol

| Parameter | Value | Conditions | Reference |

| Reaction Order (Lactic Acid) | 1.1 ± 0.2 | Temperature: 383 K | tuengr.com |

| Activation Energy (Ea) | 47-49 kJ/mol | Temperature Range: 313-384 K | tuengr.com |

| Pre-exponential Factor (A) | Decreases as the alcohol chain length increases | N/A | tuengr.com |

Thermodynamic Modeling and Process Simulation

Process simulation, typically performed using software like Aspen Plus, relies on accurate thermodynamic models to predict the phase behavior of the chemical system. researchgate.netaidic.itaidic.it The mixture of lactic acid, propanol, this compound, and water is highly non-ideal. Therefore, activity coefficient models such as the Non-Random Two-Liquid (NRTL) or Universal Quasi-Chemical (UNIQUAC) models are required to accurately describe the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE). researchgate.netresearchgate.netvignevin.com For systems containing carboxylic acids, which may associate in the vapor phase, extensions like the NRTL-HOC or UNIQUAC-HOC models are often used. researchgate.netd-nb.info

In a typical simulation of a reactive distillation process for lactate ester production, the RADFRAC module in Aspen Plus is used. aidic.itd-nb.info This rigorous model can incorporate reaction kinetics and complex VLE calculations. acs.org Simulations allow for sensitivity analyses to be performed, where key operating variables (e.g., feed ratio, reboiler duty, feed tray location, number of stages) are varied to determine their effect on product purity and conversion. researchgate.netaidic.it This enables the optimization of the process to achieve high-purity this compound with minimal energy consumption before constructing a pilot or commercial-scale plant. ntnu.no

Table 3: Common Thermodynamic Models and Tools for Lactate Ester Production Simulation

| Model/Tool | Application | Purpose | Reference(s) |

| Aspen Plus | Process Simulator | Design, modeling, optimization, and energy integration of the entire process. | researchgate.netaidic.itaidic.itd-nb.info |

| RADFRAC Module | Reactive Distillation Block | Simulates columns with simultaneous reaction and multi-stage separation. | aidic.itd-nb.info |

| NRTL, UNIQUAC | Activity Coefficient Models | Calculate liquid-phase activity coefficients to model the non-ideal VLE/LLE of the reaction mixture. | researchgate.netresearchgate.netntnu.no |

| NRTL-HOC | Hayden-O'Connell extension | Accounts for dimerization and solvation in the vapor phase, crucial for systems with carboxylic acids. | researchgate.netd-nb.info |

Analytical Methodologies for Propyl Lactate Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of propyl lactate (B86563), enabling its separation from other components in a mixture. Both gas and liquid chromatography, often coupled with mass spectrometry, are employed to provide qualitative and quantitative data.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like propyl lactate. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with a stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer, providing a unique "fingerprint" for identification. nih.govjppres.com

The mass spectrum of this compound typically shows a characteristic fragmentation pattern. For instance, a common fragment ion observed for lactate esters is at a mass-to-charge ratio (m/z) of 45. nih.gov The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer allows for highly confident identification and quantification of this compound. nih.govnih.gov

Table 1: Example GC-MS Parameters for Volatile Compound Analysis

| Parameter | Condition |

| Column | DB-1 or similar non-polar capillary column |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 60°C, ramped to 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-300 m/z |

For trace-level quantification of this compound, the GC-MS can be operated in Selected Ion Monitoring (SIM) mode. volatileanalysis.comnih.gov Instead of scanning a full range of masses, the mass spectrometer is programmed to detect only specific, characteristic ions of the target analyte. taylorandfrancis.com This targeted approach significantly reduces background noise and enhances the signal-to-noise ratio, leading to much lower limits of detection and quantification compared to the full-scan mode. volatileanalysis.comnih.gov For this compound, ions such as m/z 45, 75, and the molecular ion would be monitored to achieve high sensitivity. nih.govnih.gov This method is particularly advantageous when analyzing samples where this compound is present at very low concentrations. volatileanalysis.com

Identifying this compound in complex matrices, such as alcoholic beverages or biological samples, presents a challenge due to the presence of numerous interfering compounds. researchgate.netmdpi.com GC-MS is well-suited for this task because of its high separation efficiency and the specificity of mass spectrometric detection. jppres.com Sample preparation techniques like solid-phase microextraction (SPME) can be used to pre-concentrate volatile compounds, including this compound, from the sample matrix before GC-MS analysis. Research has successfully utilized these methods to detect and quantify this compound in various brewed alcoholic beverages, demonstrating the robustness of GC-MS for complex mixture analysis. researchgate.net For example, this compound has been identified in all tequila samples in one study, with concentrations ranging from 0.77 to 12.14 mg/L, while it was not detected in red wine, soju, sake, vodka, whisky, or rum samples. researchgate.net

Table 2: this compound Content in Tequila Samples as Determined by GC-MS

| Sample | This compound Concentration (mg/L) |

| Tequila 1 | 0.77 |

| Tequila 2 | 1.23 |

| Tequila 3 | 2.54 |

| Tequila 4 | 5.89 |

| Tequila 5 | 12.14 |

Source: Data adapted from a study on this compound in brewed alcoholic beverages. researchgate.net

For accurate quantification, especially in complex matrices where sample loss during preparation or injection variability can occur, the internal standard method is frequently employed. mdpi.com An internal standard is a compound that is chemically similar to the analyte (this compound) but not naturally present in the sample. A known amount of the internal standard is added to every sample, calibrator, and blank. The ratio of the peak area of this compound to the peak area of the internal standard is then used for quantification. mdpi.com

Stable isotope-labeled analogues of the analyte, such as ¹³C-labeled this compound, are ideal internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during extraction and GC-MS analysis. mdpi.comisolife.nl This approach corrects for variations in sample handling and instrument response, leading to highly accurate and precise quantitative results. isolife.nl

This compound contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-propyl lactate and (S)-propyl lactate. Since enantiomers often exhibit different biological activities, determining the enantiomeric purity is crucial in fields like pharmaceuticals and flavor chemistry. Chiral gas chromatography is the primary technique for this purpose. openochem.orggcms.cz

This method utilizes a chiral stationary phase (CSP) in the GC column. gcms.czhplc.sk The CSP is itself a chiral molecule that interacts differently with the (R) and (S) enantiomers of this compound as they pass through the column. openochem.org This differential interaction results in a separation of the two enantiomers, allowing them to be detected as two distinct peaks. hplc.sk The ratio of the peak areas can then be used to determine the enantiomeric excess (% ee) and assess the enantiomeric purity of the sample. openochem.org Cyclodextrin-based stationary phases are commonly used for the separation of chiral esters like this compound. gcms.cz

While GC-MS is excellent for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is a valuable alternative, particularly for analyzing this compound in complex aqueous samples or when derivatization is undesirable. mdpi.comnih.gov LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. sielc.com LC-MS offers high sensitivity and selectivity and can be used for the analysis of a wide range of compounds, including organic acids and their esters. mdpi.comnih.gov

For lactate and its esters, reverse-phase LC with a C18 column is often employed. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid to ensure compatibility with the mass spectrometer. sielc.com LC-MS/MS methods, which use a second stage of mass analysis, can provide even greater specificity and sensitivity for quantifying low levels of this compound in challenging matrices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of this compound, providing detailed information about its molecular structure and functional groups. These techniques are crucial for both qualitative identification and quantitative measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), providing a distinct signature for the propyl and lactate moieties. The splitting of these signals (spin-spin coupling) reveals the connectivity of adjacent protons. For instance, the methine proton on the lactate unit appears as a quartet due to coupling with the neighboring methyl protons, while the methylene (B1212753) protons of the propyl group show complex splitting patterns from coupling with adjacent methyl and methylene groups. global-sci.com

Similarly, ¹³C NMR spectroscopy identifies the different carbon environments within the this compound molecule. Key resonances include those for the carbonyl carbon of the ester group, the methine carbon bearing the hydroxyl group, and the distinct carbons of the n-propyl chain.

| Atom Type | Moiety | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH₃ | Lactate | ~1.42 (doublet) | ~20.6 |

| -CH(OH)- | Lactate | ~4.29 (quartet) | ~69.1 |

| -C=O | Ester | - | ~175.8 |

| -O-CH₂- | Propyl | ~4.14 (triplet) | ~66.5 |

| -CH₂- | Propyl | ~1.69 (sextet) | ~21.9 |

| -CH₃ | Propyl | ~0.96 (triplet) | ~10.4 |

Beyond static structural analysis, NMR is a powerful technique for real-time reaction monitoring, such as during the synthesis of this compound via esterification of lactic acid with propanol (B110389). By acquiring NMR spectra at various time points during the reaction, one can track the consumption of reactants and the formation of the product. The decrease in the signal intensity of the starting materials and the corresponding increase in the characteristic signals of this compound allow for the determination of reaction kinetics and conversion rates without the need for sample isolation. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. A key diagnostic absorption for this compound is the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Another important feature is the broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the hydroxyl (O-H) group's stretching vibration. The C-O stretching vibrations of the ester and alcohol functionalities also give rise to strong bands in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy involves the inelastic scattering of monochromatic light. mit.edu While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. libretexts.org For this compound, the C=O stretch is also Raman active. Symmetric vibrations of non-polar bonds, such as C-C backbone stretches, often produce strong Raman signals. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.govsci-hub.mk

| Vibrational Mode | Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3600 (broad) | Weak or not observed |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850-3000 | 2850-3000 |